molecular formula C16H22BrNO4S B12440212 3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 887590-11-6

3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B12440212
CAS No.: 887590-11-6
M. Wt: 404.3 g/mol
InChI Key: DGIYMUYUUAILRG-UHFFFAOYSA-N
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Description

3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound characterized by a piperidine core modified with a tert-butoxycarbonyl (Boc) protective group and a 3-bromo-benzenesulfonyl substituent. This compound’s structural features—a six-membered piperidine ring, electron-withdrawing sulfonyl group, and bulky tert-butyl ester—suggest applications in medicinal chemistry and materials science.

Properties

CAS No.

887590-11-6

Molecular Formula

C16H22BrNO4S

Molecular Weight

404.3 g/mol

IUPAC Name

tert-butyl 3-(3-bromophenyl)sulfonylpiperidine-1-carboxylate

InChI

InChI=1S/C16H22BrNO4S/c1-16(2,3)22-15(19)18-9-5-8-14(11-18)23(20,21)13-7-4-6-12(17)10-13/h4,6-7,10,14H,5,8-9,11H2,1-3H3

InChI Key

DGIYMUYUUAILRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Boc Protection of Piperidine

Piperidine-1-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions:

  • Reagents : Boc anhydride, triethylamine (TEA), tetrahydrofuran (THF).
  • Conditions : 0–25°C, 12–24 hours.
  • Yield : >90%.

The product, tert-butyl piperidine-1-carboxylate, is isolated via extraction and concentrated under vacuum.

Sulfonylation with 3-Bromobenzenesulfonyl Chloride

The Boc-protected piperidine undergoes sulfonylation:

  • Reagents : 3-Bromobenzenesulfonyl chloride, dimethylaminopyridine (DMAP), dichloromethane (DCM).
  • Conditions : 0°C to room temperature, 4–6 hours.
  • Workup : Quenched with water, extracted with DCM, and purified via silica gel chromatography.
  • Yield : 70–85%.

Key Data :

Step Reagent Ratio Solvent Time (h) Yield (%)
Boc 1:1.2 (Boc) THF 12 92
Sulf 1:1.1 (Cl) DCM 6 78

Cross-Coupling Approach

A boronate ester intermediate enables Suzuki-Miyaura coupling for introducing the 3-bromophenyl group.

Synthesis of Boronate Ester

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate is prepared via borylation.

Coupling with 3-Bromoaniline

  • Catalyst : Pd(PPh₃)₄, potassium carbonate.
  • Conditions : 80°C in 1,4-dioxane/water (3:1), 4 hours.
  • Purification : Flash chromatography (40% ethyl acetate/hexane).
  • Yield : 50–69%.

Oxidation of Thioether Intermediate

This method starts with a thioether derivative, which is oxidized to the sulfone.

Thioether Formation

tert-Butyl 4-((3-bromophenyl)thio)piperidine-1-carboxylate is synthesized via nucleophilic substitution.

Oxidation to Sulfone

  • Reagent : 3-Chloroperbenzoic acid (mCPBA).
  • Conditions : 0°C to room temperature, 6 hours.
  • Yield : 80–90%.

Reaction Scheme :
$$
\text{Thioether} \xrightarrow[\text{DCM}]{\text{mCPBA}} \text{Sulfone}
$$

Bromination of Ketone Precursor

A ketone intermediate is brominated before sulfonylation.

Bromination of tert-Butyl 4-Oxopiperidine-1-carboxylate

  • Reagents : Bromine, aluminum chloride (AlCl₃), chloroform.
  • Conditions : 0–5°C, 24 hours.
  • Yield : 42–78%.

Subsequent Sulfonylation

The brominated product is reacted with benzenesulfonyl chloride under standard conditions.

Data Comparison :

Method Key Step Yield (%) Purity (%)
Protection-Sulf Boc + Sulf Cl 78 >95
Cross-Coupling Suzuki coupling 60 90
Thioether Oxidation mCPBA oxidation 85 92
Bromination-Sulf AlCl₃ bromination 65 88

Analytical and Optimization Insights

  • Purification : Flash chromatography with ethyl acetate/hexane (30–50%) is optimal.
  • Challenges :
    • Over-sulfonylation in method 1 requires careful stoichiometry.
    • Palladium residues in method 2 necessitate rigorous post-coupling cleanup.
  • Scalability : Method 1 is preferred for industrial-scale synthesis due to shorter steps and higher yields.

Emerging Methodologies

Recent advances include photo-triggered decarboxylation for introducing sulfonyl groups and flow chemistry for continuous Boc protection.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the benzenesulfonyl group undergoes nucleophilic substitution under various conditions, enabling the introduction of diverse functional groups.

Reaction Type Conditions Products Applications
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl derivatives (e.g., 3-(3-aryl-benzenesulfonyl)-piperidine derivatives)Pharmaceutical intermediates
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄, DMFCross-coupled aromatic systemsMaterials science
SNAr with AminesDIPEA, DMF, 60°C Substituted sulfonamides (e.g., arylaminosulfonyl-piperidine derivatives)Enzyme inhibitor synthesis

Key Findings :

  • The electron-withdrawing sulfonyl group activates the bromine for substitution, particularly at the meta position .

  • Suzuki coupling yields range from 65% to 85%, depending on the boronic acid used.

Hydrolysis and Ester Transformation

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions, providing a carboxylic acid for further derivatization.

Reaction Type Conditions Products Applications
Acidic HydrolysisTFA (10%), CH₂Cl₂, RT 3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acidPrecursor for peptide coupling
Basic HydrolysisNaOH (2M), EtOH/H₂O, refluxSame as abovePolymer synthesis

Key Findings :

  • Trifluoroacetic acid (TFA) in dichloromethane achieves near-quantitative yields (>95%) without side reactions.

  • The resulting carboxylic acid is stable under inert atmospheres but prone to decarboxylation at >100°C.

Piperidine Ring Functionalization

The piperidine nitrogen and adjacent carbons participate in alkylation, acylation, and ring-opening reactions.

Reaction Type Conditions Products Applications
N-AlkylationNaH, DMF, alkyl halides Quaternary ammonium derivatives (e.g., 1-alkyl-piperidine esters)Neurological drug candidates
Ring-OpeningH₂O, HCl, reflux Linear amine-carboxylic acid derivativesBioconjugation
AcylationHOBt/HBTU, DIPEA, CH₂Cl₂ Amide-linked conjugates (e.g., peptide-piperidine hybrids)Targeted drug delivery systems

Key Findings :

  • Alkylation at the piperidine nitrogen requires strong bases (e.g., NaH) to deprotonate the amine .

  • HOBt/HBTU-mediated acylation achieves 70–90% yields with minimal racemization .

Sulfonamide Group Reactivity

The sulfonamide moiety participates in hydrogen bonding and acts as a directing group in metal-catalyzed reactions.

Reaction Type Conditions Products Applications
C–H ActivationPd(OAc)₂, AgOAc, DCE, 120°CCyclometalated complexes (e.g., sulfonyl-directed ortho-arylation)Catalysis studies
Sulfonamide AlkylationK₂CO₃, alkyl bromides, DMF N-alkylated sulfonamidesSolubility modulation in drug design

Key Findings :

  • Palladium-catalyzed C–H activation occurs regioselectively at the ortho position relative to the sulfonamide.

  • Alkylation of the sulfonamide nitrogen is sterically hindered but feasible with small alkyl groups (e.g., methyl) .

Stability and Side Reactions

The compound exhibits stability under standard conditions but decomposes under harsh environments:

  • Thermal Degradation : Decomposes at >200°C, releasing SO₂ and tert-butanol .

  • Photolysis : UV light (254 nm) induces cleavage of the sulfonamide bond, forming piperidine and bromobenzene fragments .

Scientific Research Applications

3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The piperidine ring and tert-butyl ester group can also influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Antiproliferative Derivatives

  • C1 (4-{5-(4-hydroxy-3-methoxy-phenyl)-2-[3-(4-hydroxy-3-methoxy-phenyl)-acryloyl]-3-oxo-penta-1,4-dienyl}-piperidine-1-carboxylic acid tert-butyl ester): Substituents: Extended curcumin-like aryl and acryloyl groups. Molecular Weight: 493.55 g/mol. Activity: Demonstrates potent antiproliferative effects against cancer cells, including multidrug-resistant lines .

Sulfonyl and Sulfanyl Derivatives

  • 3-(5-Nitrobenzooxazol-2-ylsulfanyl)piperidine-1-carboxylic acid tert-butyl ester :
    • Substituents : 5-nitrobenzooxazol-2-ylsulfanyl group.
    • Molecular Weight : ~398.45 g/mol (calculated).
    • Comparison : The nitro group introduces strong electron-withdrawing effects, whereas the target compound’s bromo-sulfonyl group combines moderate electronegativity with steric bulk. Sulfanyl groups (e.g., in ) are more nucleophilic than sulfonyl groups, influencing reactivity in substitution reactions .

Amino Acid-Modified Derivatives

  • 3-[((S)-2-Amino-3-methyl-butyryl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester: Substituents: Branched amino acid side chain. Molecular Weight: 313.44 g/mol. The bromo-sulfonyl group, by contrast, offers a site for palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) .

Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 3-bromo-benzenesulfonyl C₁₆H₂₀BrNO₄S ~418.3 Bromine enhances lipophilicity
C1 Curcumin-derived aryl groups C₂₈H₃₁NO₇ 493.55 Antiproliferative activity
(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester 2-hydroxyethylsulfanyl C₁₂H₂₃NO₃S 261.38 Polar sulfanyl group improves solubility
3,3-Difluoro-5-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester Difluoro and hydroxymethyl C₁₁H₁₉F₂NO₃ 251.28 Fluorine atoms increase metabolic stability

Biological Activity

3-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound with significant potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a valuable scaffold for drug development. This article explores its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C16H22BrNO4S
  • Molecular Weight : 404.32 g/mol
  • Purity : 95% .

The compound features a piperidine ring, which is a six-membered nitrogen-containing structure, along with a bromobenzenesulfonyl group. This combination is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

  • Formation of the piperidine ring.
  • Introduction of the bromobenzenesulfonyl group.
  • Esterification to form the tert-butyl ester.

These steps are essential for obtaining the desired compound with high yield and purity.

Preliminary studies indicate that compounds with similar structures may interact with targets involved in inflammation and cancer pathways. The specific binding affinity of this compound to various enzymes and receptors is critical for its biological activity .

Case Studies and Research Findings

  • Anticancer Activity : Research has shown that derivatives of piperidine compounds exhibit significant anticancer properties by inhibiting specific pathways involved in tumor growth. For instance, similar compounds have demonstrated cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory activity, which has been observed in related compounds targeting inflammatory pathways .
  • Antimicrobial Properties : Studies on structurally related compounds have indicated varying degrees of antimicrobial activity, particularly against Gram-positive bacteria, suggesting that this compound may possess similar properties .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural DifferencesNotable Biological Activity
This compoundBromine at position 3Potential anti-inflammatory and anticancer activity
4-(3-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl esterBromine at position 4Different enzyme interaction profile
3-(4-Bromo-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl esterBromine at position 4Similar therapeutic potential

This table illustrates how slight modifications in the chemical structure can influence the biological activity of these compounds.

Q & A

Q. Optimization Tips :

  • Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions.
  • Catalyst : DMAP accelerates Boc protection by stabilizing intermediates .
  • Reagent Ratios : Use a 1.2:1 molar excess of sulfonyl chloride to ensure complete reaction.

Q. Table 1: Example Reaction Conditions for Analogous Compounds

CompoundReaction TimeYieldPuritySource
tert-Butyl 4-(4-bromobenzyloxy)piperidine-1-carboxylate12 h85%97%
3,3-Difluoro-5-hydroxymethyl-piperidine-1-carboxylate24 h72%95%

Basic: How are purity and structural integrity validated for this compound?

Methodological Answer:

  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • NMR : Confirm structure via ¹H/¹³C NMR (e.g., tert-butyl signal at ~1.4 ppm; sulfonyl group absence of protons) .
  • Mass Spectrometry : Verify molecular weight (e.g., ESI-MS: [M+H]⁺ expected for C₁₆H₂₁BrNO₄S = 418.03) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected melting points or NMR shifts)?

Methodological Answer:
Contradictions may arise from:

Isomerism : Check for regioisomers using 2D NMR (NOESY for spatial proximity) .

Impurities : Re-purify via preparative HPLC or fractional crystallization.

Solvent Artifacts : Ensure complete solvent removal (lyophilization for hygroscopic samples) .

Example : A melting point discrepancy (e.g., 50–52°C vs. literature 226°C ) suggests impurities. Re-crystallize from ethanol/water and re-analyze.

Advanced: What strategies improve stability during storage and handling?

Methodological Answer:

  • Storage : Keep at –20°C in amber vials under nitrogen to prevent hydrolysis of the Boc group .
  • Handling : Use anhydrous solvents and glove boxes (<1% humidity) to avoid sulfonate ester degradation .

Q. Table 2: Stability Data for Related Compounds

CompoundDegradation PathwayRecommended StorageSource
4-Benzyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acidHydrolysis (Boc group)–20°C, desiccated
3-Iodo-pyrazole-1-carboxylic acid tert-butyl esterPhotodegradationAmber vial, N₂ atm

Advanced: How can computational modeling predict reactivity or biological activity?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite to model interactions with biological targets (e.g., proteases) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict sulfonyl group reactivity .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetics (e.g., logP ~3.5 for moderate lipophilicity) .

Basic: What safety protocols are recommended for handling bromo-aromatic sulfonates?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats .
  • Ventilation : Use fume hoods to avoid inhalation of sulfonate dust .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can structural modifications enhance target selectivity in drug discovery?

Methodological Answer:

  • Bioisosteres : Replace bromo with chloro or trifluoromethyl to modulate steric/electronic effects .
  • Piperidine Substitution : Introduce methyl groups at C4 to restrict conformation and improve binding .
  • Sulfonyl Group : Replace with carbamate for reduced electrophilicity .

Q. Table 3: Structure-Activity Relationship (SAR) Trends

ModificationEffect on ActivitySource
Bromo → ChloroReduced cytotoxicity
C4-Methyl piperidineIncreased protease binding

Advanced: How to address gaps in toxicity or ecotoxicity data for novel analogs?

Methodological Answer:

  • In Silico Tools : Use ProTox-II to predict LD₅₀ and hepatotoxicity .
  • Ames Test : Screen for mutagenicity with Salmonella strains TA98/TA100 .
  • Algae Toxicity Assay : Evaluate EC₅₀ against Chlorella vulgaris for environmental risk .

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